molecular formula C15H15FN4O2 B2414219 (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone CAS No. 2034578-94-2

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone

Cat. No. B2414219
CAS RN: 2034578-94-2
M. Wt: 302.309
InChI Key: DSKBCJPIHNIYAE-UHFFFAOYSA-N
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Description

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties and has been studied extensively for its various applications in the field of biochemistry and pharmacology.

Scientific Research Applications

1. Application in P2X7 Antagonism

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone has been utilized in the development of novel P2X7 antagonists. This compound, through a dipolar cycloaddition reaction/Cope elimination sequence, was used to create P2X7 antagonists with a chiral center. This discovery is significant in preclinical profiling and has potential applications in the treatment of mood disorders (Chrovian et al., 2018).

2. Role in Crystallographic and Conformational Analyses

This chemical has been studied for its role in boric acid ester intermediates with benzene rings. The structures of these compounds were confirmed using spectroscopy and mass spectrometry. This research is important for understanding the molecular structures and physicochemical properties of such compounds (Huang et al., 2021).

3. Implications in Sodium Channel Blockage and Anticonvulsant Activities

Derivatives of this compound have shown potential as sodium channel blockers and anticonvulsant agents. This is particularly relevant for the development of new medications for neurological conditions (Malik & Khan, 2014).

4. Synthesis Methods for Heterocycles

Efficient synthesis methods for heterocycles containing both piperidine and pyridine rings, involving this compound, have been explored. These methods are crucial for organic synthesis in pharmaceutical research (Zhang et al., 2020).

5. Anticancer Evaluations

This compound was utilized in the synthesis of other complex structures, showing potential for anticancer evaluation. Such research is vital for developing new anticancer drugs (Gouhar & Raafat, 2015).

properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c1-10-13(3-2-5-17-10)14(21)20-6-4-12(9-20)22-15-18-7-11(16)8-19-15/h2-3,5,7-8,12H,4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKBCJPIHNIYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone

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